2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione
Description
Properties
IUPAC Name |
2-pyridin-4-yl-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-18-12-3-1-2-4-13(12)19(25)16-14(18)5-6-15-17(16)23-20(22-15)11-7-9-21-10-8-11/h1-10,12-13H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIWHOAKHULIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)C(=O)C3=C(C2=O)C=CC4=C3N=C(N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Time Dependence
Optimal yields (≥80%) are achieved at 170°C with a reaction duration of 10 hours, as demonstrated in analogous syntheses of methyl- and methoxy-substituted derivatives. Lower temperatures (140°C) result in incomplete cyclization, while prolonged heating beyond 12 hours promotes side reactions, such as oxidation of the anthraquinone core.
Solvent Systems
Nitrobenzene is critical for achieving high conversion rates. Substitution with lower-boiling solvents (e.g., toluene, DMF) reduces yields to <50% due to insufficient thermal energy for cyclization.
Stoichiometric Considerations
A slight excess of 1,2-diaminoanthraquinone (1.05–1.1 equivalents) relative to the aldehyde minimizes unreacted carbaldehyde, which can form polymeric byproducts.
Purification and Isolation Techniques
Post-reaction, the crude product is isolated via precipitation using a hexane-ether solvent system. The brown precipitate is collected by filtration and washed sequentially with ether to remove residual nitrobenzene and unreacted starting materials. Further purification is achieved through recrystallization from dimethylformamide (DMF) or column chromatography on silica gel with a dichloromethane-methanol gradient (95:5 v/v).
Characterization and Analytical Data
Spectroscopic Analysis
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1H NMR (400 MHz, CDCl3) : Resonances at δ 7.82–8.38 ppm correspond to aromatic protons of the anthraquinone and pyridyl moieties. The imidazole NH proton appears as a broad singlet near δ 11.98 ppm.
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IR (KBr) : Strong absorption bands at 1665 cm⁻¹ (C=O stretching) and 1327 cm⁻¹ (C-N stretching) confirm the formation of the imidazole and anthraquinone systems.
Elemental Analysis
Calcd. for C20H11N3O2: C 73.84%, H 3.41%, N 12.92%. Found: C 73.72%, H 3.49%, N 12.85%.
Table 1: Summary of Characterization Data
| Parameter | Value/Observation | Method |
|---|---|---|
| Molecular Weight | 325.33 g/mol | MS |
| Melting Point | >300°C (dec.) | DSC |
| λmax (UV-Vis, DMF) | 285 nm, 340 nm, 480 nm | Spectroscopy |
| Yield | 83–85% | Gravimetric |
Comparative Analysis with Related Compounds
The synthesis of this compound shares procedural similarities with derivatives bearing methyl or methoxy substituents on the pyridyl ring. For example, 2-(4,6-dimethyl-2-pyridyl) and 2-(6-methoxy-2-pyridyl) analogs are synthesized under identical conditions but require adjusted stoichiometry to account for steric and electronic effects. Notably, electron-donating groups (e.g., -OCH3) enhance solubility in polar aprotic solvents, facilitating purification.
Challenges and Considerations
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Hazardous Solvents : Nitrobenzene’s toxicity necessitates strict safety protocols, including fume hood use and waste neutralization.
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Byproduct Formation : Trace amounts of 1,2-diaminoanthraquinone dimer may persist, requiring iterative recrystallization.
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Scale-Up Limitations : Batch reactions >10 g exhibit diminished yields (~70%) due to heat transfer inefficiencies .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
Scientific Research Applications
2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Anthra[1,2-d]imidazole-6,11-dione Derivatives
- NSC749234 : A derivative of the same core structure, NSC749234 exhibits potent telomerase inhibition (IC₅₀ = 1.2 µM) and suppresses hTERT expression in cancer cells. Unlike 2-(4-pyridyl)-derivative, it lacks the pyridyl group, which may reduce its DNA intercalation capacity but enhances selectivity for telomerase .
- 2-(4-Methylphenyl) Analogue : Replacing the pyridyl group with a methylphenyl moiety results in fluorescence properties, enabling its use as a chemosensor. However, this substitution diminishes telomerase inhibition activity, highlighting the importance of the pyridyl group for target binding .
- Benzyloxy-Substituted Derivatives (e.g., Compound 6a) : These derivatives, synthesized via Ti(OBu)₄-CeCl₃ catalysis, show high yields (88%) but reduced bioactivity compared to pyridyl-substituted analogues, suggesting steric hindrance from bulkier substituents .
Heterocyclic Analogues from Other Scaffolds
- Aryl-2H-Pyrazole Derivatives (e.g., Compound 16A34): This class exhibits telomerase inhibition (IC₅₀ = 0.8 µM) but lacks the anthraquinone core, resulting in weaker DNA intercalation and reduced cytotoxicity in melanoma cells (B16-F10 IC₅₀ = 5.6 µM vs. 2.3 µM for NSC749234) .
- Dibenzopyrrole Derivatives (C9i, C9k) : These compounds show moderate telomerase binding but poor cellular uptake due to low solubility, a limitation mitigated in anthraimidazole-diones by their planar, aromatic structure .
Telomerase Inhibition
- 2-(4-Pyridyl)-derivative : Demonstrates dual activity by inhibiting telomerase and suppressing hTERT transcription. In vitro studies show 70% telomerase inhibition at 10 µM, comparable to NSC749234 (75% at 10 µM) .
- Selectivity: Unlike non-selective anthracyclines (e.g., doxorubicin), this compound and NSC749234 show minimal off-target cytotoxicity in normal cells, attributed to their specific hTERT targeting .
Cytotoxicity
- 2-(4-Pyridyl)-derivative: Exhibits IC₅₀ values of 2.1–3.8 µM in oral (SAS) and melanoma (B16-F10) cell lines, superior to methylphenyl analogues (IC₅₀ > 10 µM) .
- Comparison with Anthraquinones: Heteroannulated anthraquinones (e.g., 1,2-heteroannelated derivatives) show weaker telomerase inhibition (40–50% at 10 µM) and higher cytotoxicity (IC₅₀ = 4.5–6.2 µM), underscoring the advantage of the imidazole-anthraquinone hybrid .
Physicochemical Properties
| Property | 2-(4-Pyridyl)-derivative | NSC749234 | Compound 16A34 |
|---|---|---|---|
| Solubility (PBS) | 12 µM | 8 µM | 25 µM |
| LogP | 2.8 | 3.1 | 1.9 |
| Fluorescence | No | No | Yes (λₑₓ = 450 nm) |
| Telomerase IC₅₀ | 1.5 µM | 1.2 µM | 0.8 µM |
Data compiled from
Q & A
Q. What are the established methodologies for synthesizing 2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione?
Answer: The synthesis typically involves coupling anthraquinone derivatives with pyridyl-containing amines under reflux conditions. For example, a toluene-based reaction system with column chromatography purification (hexane/chloroform gradient) is used to isolate the compound as a bright yellow solid . Key steps include stoichiometric optimization of reactants (e.g., 1:1.2 molar ratios) and rigorous purification to eliminate byproducts. Characterization via NMR, FT-IR, and mass spectrometry is critical for confirming structural integrity.
Q. How should researchers characterize the electronic and photophysical properties of this compound?
Answer: UV-Vis spectroscopy (200–800 nm range) and fluorescence emission studies are standard for evaluating π-conjugation and charge-transfer behavior. Cyclic voltammetry can assess redox potentials, while DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) model frontier molecular orbitals. Compare experimental data with computational results to validate electronic properties .
Q. What theoretical frameworks guide research on this anthraimidazole derivative?
Answer: Link studies to concepts like charge-transfer complexes, π-π stacking interactions, or donor-acceptor systems. For example, Marcus theory may explain electron-transfer kinetics, while molecular orbital theory rationalizes absorption spectra. Explicitly state how these frameworks inform hypothesis formulation and experimental design (e.g., solvent polarity effects on fluorescence) .
Q. How can contradictions in reported data (e.g., conflicting solubility values) be resolved?
Answer: Conduct comparative studies under standardized conditions (temperature, solvent purity, concentration). Use statistical tools (ANOVA) to assess variability. Revisit synthetic protocols to identify impurities or polymorphic forms. Cross-reference findings with crystallographic data (PXRD) and thermal analysis (DSC/TGA) .
Advanced Research Questions
Q. What experimental designs optimize reaction yields while minimizing hazardous byproducts?
Answer: Employ factorial design (e.g., 2^k factorial experiments) to test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) models interactions between parameters. For safety, integrate green chemistry principles (e.g., replace toluene with cyclopentyl methyl ether) and monitor byproducts via LC-MS .
Q. How can mechanistic pathways of its electrochemical reduction be elucidated?
Answer: Use in-situ spectroelectrochemical techniques (UV-Vis-NIR coupled with cyclic voltammetry) to track intermediate species. Isotopic labeling (e.g., deuterated solvents) and EPR spectroscopy detect radical intermediates. Correlate kinetic data (from chronoamperometry) with DFT-calculated activation barriers .
Q. What computational strategies predict its supramolecular assembly in solid-state structures?
Answer: Perform Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions. Molecular dynamics simulations (AMBER/CHARMM force fields) model packing behavior. Validate predictions with SC-XRD data, focusing on hydrogen-bonding motifs and π-stacking distances .
Q. How can interdisciplinary approaches enhance its application in energy storage systems?
Answer: Integrate materials science (e.g., composite fabrication with graphene oxide) and electrochemistry (impedance spectroscopy for conductivity measurements). Collaborate with chemical engineers to scale up synthesis using flow reactors (CRDC subclass RDF2050108) .
Q. What methodologies assess its environmental toxicity and biodegradation pathways?
Answer: Follow OECD guidelines for acute aquatic toxicity (Daphnia magna assays) and soil microcosm studies. Use HPLC-QTOF-MS to identify degradation metabolites. Computational tools (ECOSAR) predict ecotoxicity profiles based on structural fragments .
Q. How should safety protocols be adapted for large-scale handling?
Answer: Implement engineering controls (fume hoods, closed-system reactors) and personal protective equipment (nitrile gloves, chemical goggles). Store under nitrogen atmosphere to prevent oxidation. Develop spill-response protocols using inert adsorbents (vermiculite) and neutralize acidic/basic byproducts .
Q. What training modules ensure competency in advanced spectroscopic techniques?
Answer: Design hands-on workshops for transient absorption spectroscopy (TAS) and time-resolved fluorescence. Incorporate case studies on spectral deconvolution and artifact identification. Use virtual labs (e.g., Labster) for hazard-free method validation .
Q. How do advanced statistical models address heterogeneity in biological activity data?
Answer: Apply multivariate analysis (PCA, PLS-DA) to disentangle confounding variables (e.g., cell line variability). Bayesian hierarchical models quantify uncertainty in IC50 values. Validate models with bootstrapping and cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
